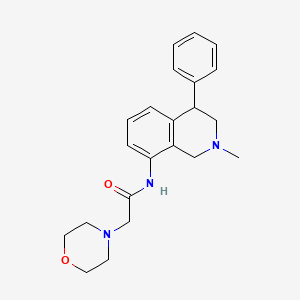
N-(1,2,3,4-Tetrahydro-2-methyl-4-phenyl-8-isoquinolinyl)-4-morpholineacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1,2,3,4-Tetrahydro-2-methyl-4-phenyl-8-isoquinolinyl)-4-morpholineacetamide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound is characterized by the presence of an isoquinoline ring system, a morpholine ring, and an acetamide group, making it a subject of interest in medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,2,3,4-Tetrahydro-2-methyl-4-phenyl-8-isoquinolinyl)-4-morpholineacetamide typically involves multi-step organic reactions. The process begins with the formation of the isoquinoline ring system, followed by the introduction of the morpholine ring and the acetamide group. Common reagents used in these reactions include various amines, acids, and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process and reduce costs.
Chemical Reactions Analysis
Types of Reactions
N-(1,2,3,4-Tetrahydro-2-methyl-4-phenyl-8-isoquinolinyl)-4-morpholineacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce reduced derivatives with different functional groups.
Scientific Research Applications
N-(1,2,3,4-Tetrahydro-2-methyl-4-phenyl-8-isoquinolinyl)-4-morpholineacetamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(1,2,3,4-Tetrahydro-2-methyl-4-phenyl-8-isoquinolinyl)-4-morpholineacetamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies on its mechanism of action can provide insights into its potential therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
- N-(1,2,3,4-Tetrahydro-2-methyl-4-phenylisoquinoline)
- N-(1,2,3,4-Tetrahydro-2-methyl-4-phenyl-8-isoquinolinyl)-acetamide
Uniqueness
N-(1,2,3,4-Tetrahydro-2-methyl-4-phenyl-8-isoquinolinyl)-4-morpholineacetamide stands out due to its unique combination of an isoquinoline ring, a morpholine ring, and an acetamide group
Properties
CAS No. |
91454-32-9 |
|---|---|
Molecular Formula |
C22H27N3O2 |
Molecular Weight |
365.5 g/mol |
IUPAC Name |
N-(2-methyl-4-phenyl-3,4-dihydro-1H-isoquinolin-8-yl)-2-morpholin-4-ylacetamide |
InChI |
InChI=1S/C22H27N3O2/c1-24-14-19(17-6-3-2-4-7-17)18-8-5-9-21(20(18)15-24)23-22(26)16-25-10-12-27-13-11-25/h2-9,19H,10-16H2,1H3,(H,23,26) |
InChI Key |
KVHAHYYHXQXIFY-UHFFFAOYSA-N |
Canonical SMILES |
CN1CC(C2=C(C1)C(=CC=C2)NC(=O)CN3CCOCC3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


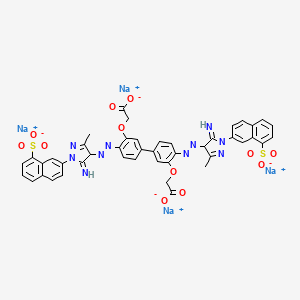
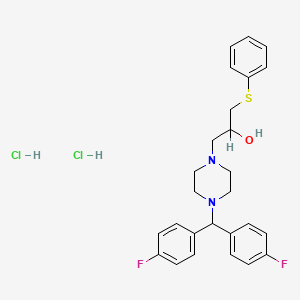

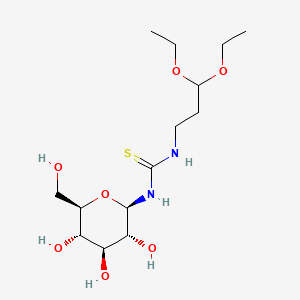



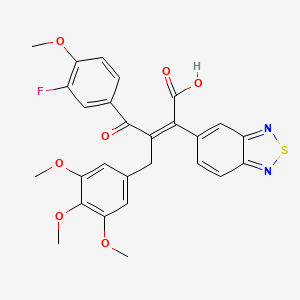

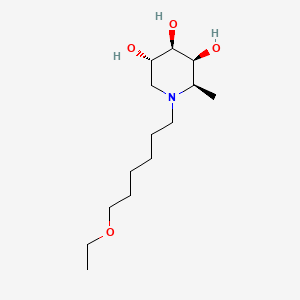
![(1S)-6,20,21,25-tetramethoxy-30-methyl-8,23-dioxa-15,30-diazaheptacyclo[22.6.2.29,12.13,7.114,18.027,31.022,33]hexatriaconta-3(36),4,6,9(35),10,12(34),14,18,20,22(33),24,26,31-tridecaene](/img/structure/B12743635.png)

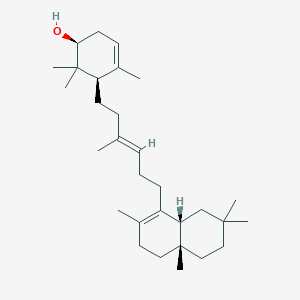
![2-(9-chloroindolo[3,2-b]quinoxalin-6-yl)-N-[(E)-1-(4-methylphenyl)ethylideneamino]acetamide](/img/structure/B12743652.png)
